![B1575134 Melanoma antigen preferentially expressed in tumors (100-108)](/img/no-structure.png)
Melanoma antigen preferentially expressed in tumors (100-108)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Melanoma antigen preferentially expressed in tumors
Scientific Research Applications
Diagnostic and Prognostic Marker in Cancer
PRAME, a tumor antigen, is often overexpressed in various cancers and serves as a prognostic marker for clinical outcomes. Its expression levels correlate with increased rates of metastasis and decreased overall survival in breast cancer and other malignancies, making it a valuable diagnostic and prognostic marker (Epping & Bernards, 2006); (Epping et al., 2008).
Target for Immunotherapy
PRAME's role in immune responses is significant. It can be targeted in immunotherapeutic approaches, such as T-cell therapy for PRAME-overexpressing cancers. This potential is shown in studies where PRAME-specific T cells recognized and destroyed melanoma and acute lymphoid leukemia cell lines (Griffioen et al., 2006). Additionally, a vaccine targeting PRAME and prostate-specific membrane antigen was explored for advanced solid tumors, demonstrating its therapeutic potential (Weber et al., 2011).
Marker for Minimal Residual Disease in Leukemia
PRAME expression can be used for detecting minimal residual disease in leukemia. Its expression levels in patients correlate with clinical characteristics and response to therapy. Monitoring PRAME expression using real-time PCR is effective for early detection of relapse and disease progression in leukemia patients (Matsushita et al., 2001).
Role in Tumor Progression and Metastasis
High expression of PRAME in tumors, such as osteosarcoma, correlates with poor prognosis and lung metastasis. PRAME influences cell proliferation and disease progression, indicating its role in tumor biology and metastasis (Tan et al., 2012).
Potential in Diagnostic Imaging and Targeted Therapy
PRAME has a membrane-bound form with an external epitope that can be targeted with antibodies. This opens avenues for targeted therapy, diagnostic imaging, and treatment guidance in various malignancies with minimal off-target toxicity (Pankov et al., 2017).
properties
sequence |
VLDGLDVLL |
---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
synonym |
Melanoma antigen preferentially expressed in tumors (100-108) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.